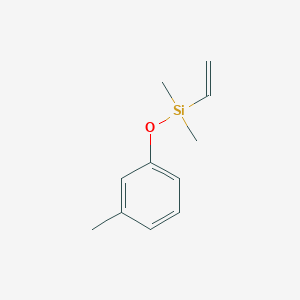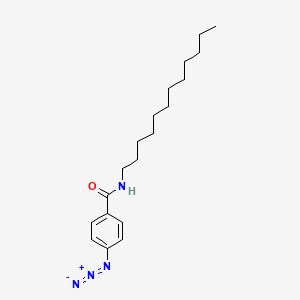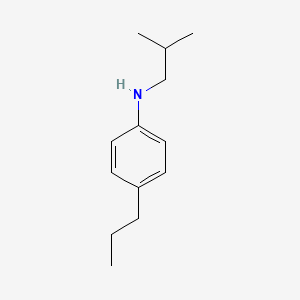![molecular formula C14H17N3O2 B12637460 N-Hydroxy-N~2~-{2-[(naphthalen-1-yl)amino]ethyl}glycinamide CAS No. 919996-31-9](/img/structure/B12637460.png)
N-Hydroxy-N~2~-{2-[(naphthalen-1-yl)amino]ethyl}glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Hydroxy-N~2~-{2-[(naphthalen-1-yl)amino]ethyl}glycinamide is an organic compound that belongs to the class of hydroxamic acids. This compound is characterized by the presence of a hydroxylamine functional group (-NHOH) and a naphthalene moiety. Hydroxamic acids are known for their ability to chelate metal ions and are often used in various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-N~2~-{2-[(naphthalen-1-yl)amino]ethyl}glycinamide typically involves the reaction of naphthylamine with glycine derivatives under specific conditions. One common method involves the use of a carbodiimide derivative or boric acid as a catalyst. The reaction is carried out in an organic solvent such as ethanol, and the mixture is heated under reflux conditions for several hours. The product is then purified through recrystallization from ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product.
化学反応の分析
Types of Reactions
N-Hydroxy-N~2~-{2-[(naphthalen-1-yl)amino]ethyl}glycinamide undergoes various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines.
Substitution: The naphthalene moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated naphthalene derivatives.
科学的研究の応用
N-Hydroxy-N~2~-{2-[(naphthalen-1-yl)amino]ethyl}glycinamide has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry for the synthesis of metal complexes.
Biology: Acts as an inhibitor of metalloproteases, enzymes that require metal ions for their activity.
Medicine: Investigated for its potential use in cancer therapy due to its ability to inhibit metalloproteases involved in tumor progression.
Industry: Utilized in the development of chelating agents for metal ion removal in wastewater treatment.
作用機序
The mechanism of action of N-Hydroxy-N~2~-{2-[(naphthalen-1-yl)amino]ethyl}glycinamide involves its ability to chelate metal ions. The hydroxylamine group forms a stable complex with metal ions, inhibiting the activity of metalloproteases. This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing the metal ion from participating in the catalytic process .
類似化合物との比較
Similar Compounds
N-Hydroxy-2-(naphthalen-2-yl)acetamide: A derivative of naphthalene with similar chelating properties.
N-Hydroxy-3-naphthalen-2-yl-2-[(naphthalen-2-ylsulfonyl)amino]propanamide: Another hydroxamic acid with a naphthalene moiety.
Uniqueness
N-Hydroxy-N~2~-{2-[(naphthalen-1-yl)amino]ethyl}glycinamide is unique due to its specific structure, which combines a hydroxylamine group with a naphthalene moiety. This combination enhances its ability to chelate metal ions and inhibit metalloproteases, making it a valuable compound in various scientific and industrial applications.
特性
CAS番号 |
919996-31-9 |
|---|---|
分子式 |
C14H17N3O2 |
分子量 |
259.30 g/mol |
IUPAC名 |
N-hydroxy-2-[2-(naphthalen-1-ylamino)ethylamino]acetamide |
InChI |
InChI=1S/C14H17N3O2/c18-14(17-19)10-15-8-9-16-13-7-3-5-11-4-1-2-6-12(11)13/h1-7,15-16,19H,8-10H2,(H,17,18) |
InChIキー |
IMCRVHXXBFOROY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC=C2NCCNCC(=O)NO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


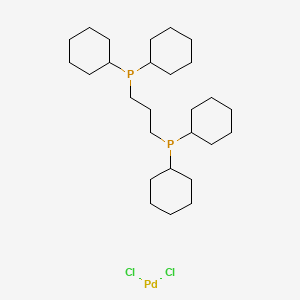
![1-Iodo-2-[2-(2-methoxyphenyl)ethenyl]benzene](/img/structure/B12637393.png)
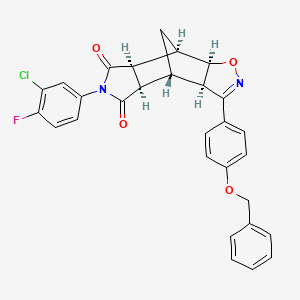
![5-{4-[(Cyanomethyl)amino]phenyl}-1-methyl-1H-pyrrole-2-carbonitrile](/img/structure/B12637397.png)

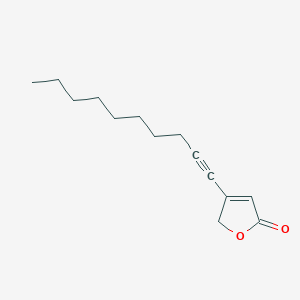
![Urea, N-[1-(cyclohexylmethyl)-4-piperidinyl]-N'-[2-(2-furanyl)-8-methyl-8H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl]-](/img/structure/B12637417.png)




